2-Formyl-4-(methoxycarbonyl)benzoicacid
Description
2-Formyl-4-(methoxycarbonyl)benzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at the ortho (2-) position and a methoxycarbonyl (-COOCH₃) ester group at the para (4-) position. This bifunctional structure renders it valuable in organic synthesis, particularly for constructing heterocycles or pharmaceutical intermediates.
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-formyl-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)6-2-3-8(9(12)13)7(4-6)5-11/h2-5H,1H3,(H,12,13) |
InChI Key |
TVBBNKFYTPZDHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(methoxycarbonyl)benzoic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of 4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-Formyl-4-(methoxycarbonyl)benzoic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from methanol-water solutions are employed to obtain high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Carboxy-4-(methoxycarbonyl)benzoic acid.
Reduction: 2-Hydroxymethyl-4-(methoxycarbonyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl and methoxycarbonyl groups.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Formyl-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The methoxycarbonyl group can undergo hydrolysis to form carboxyl groups, which can further interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-formyl-4-(methoxycarbonyl)benzoic acid with related compounds:
Physicochemical Properties
- Solubility : The ester and carboxylic acid groups in 2-formyl-4-(methoxycarbonyl)benzoic acid likely confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to 4-formylbenzoic acid, which is sparingly soluble in water .
- Melting Point: Steric effects from ortho-substituents may lower the melting point relative to para-substituted analogs.
Industrial and Pharmaceutical Relevance
- Scale-Up Feasibility : The synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid achieved a 24% yield over six steps , suggesting that similar methodologies (e.g., nitration, esterification) could be adapted for the target compound. However, introducing the formyl group may require additional optimization (e.g., Vilsmeier-Haack formylation).
- Drug Development : While 4-formylbenzoic acid is used in peptide synthesis , the methoxycarbonyl group in the target compound may align it with SGLT2 inhibitor precursors, as seen in related intermediates .
Research Findings and Challenges
- Synthetic Challenges : Ortho-substitution can complicate regioselective reactions, necessitating protective strategies for the carboxylic acid group during formylation.
- Safety Considerations : Analogous compounds like 4-formylbenzoic acid are classified as laboratory chemicals with moderate hazards ; similar precautions (e.g., PPE, ventilation) likely apply to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
